molecular formula C20H20N2O2S B2686342 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide CAS No. 392245-14-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide

Cat. No.: B2686342
CAS No.: 392245-14-6
M. Wt: 352.45
InChI Key: BCGQUCSRKLRJHE-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a cyclohexanecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl compound through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of Cyclohexanecarboxamide: The final step involves the amidation reaction where the hydroxyphenyl-benzothiazole intermediate is reacted with cyclohexanecarboxylic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The benzothiazole ring can be reduced to its corresponding dihydrobenzothiazole using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase enzymes, which are key players in the inflammatory process .

Medicine

In medicine, this compound is being investigated for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by targeting specific signaling pathways .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of a wide range of products.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-4-hydroxybenzamide
  • N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide stands out due to its unique combination of a benzothiazole ring, a hydroxyphenyl group, and a cyclohexanecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-17-11-10-14(21-19(24)13-6-2-1-3-7-13)12-15(17)20-22-16-8-4-5-9-18(16)25-20/h4-5,8-13,23H,1-3,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGQUCSRKLRJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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